Sodium S-(2-(methylamino)-2-oxoethyl) thiosulphate

Description

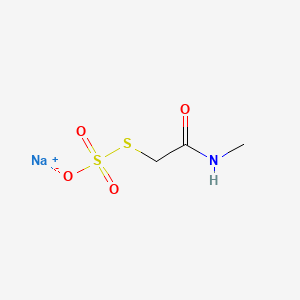

Sodium S-(2-(methylamino)-2-oxoethyl) thiosulphate (CAS: 67429-43-0) is a sulfur-containing organic compound characterized by a thiosulphate group (S$2$O$3^{2-}$) bonded to a 2-(methylamino)-2-oxoethyl substituent. This structure combines the reactivity of the thiosulphate anion with the functional complexity of an amide-bearing alkyl chain. The methylamino-oxoethyl moiety in the target compound may influence solubility, metabolic stability, or targeting specificity compared to simpler thiosulphate salts.

Properties

CAS No. |

67429-43-0 |

|---|---|

Molecular Formula |

C3H6NNaO4S2 |

Molecular Weight |

207.2 g/mol |

IUPAC Name |

sodium;1-(methylamino)-1-oxo-2-sulfonatosulfanylethane |

InChI |

InChI=1S/C3H7NO4S2.Na/c1-4-3(5)2-9-10(6,7)8;/h2H2,1H3,(H,4,5)(H,6,7,8);/q;+1/p-1 |

InChI Key |

CEYNVXHLYOPGKZ-UHFFFAOYSA-M |

Canonical SMILES |

CNC(=O)CSS(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium S-(2-(methylamino)-2-oxoethyl) thiosulphate typically involves the reaction of thiosulphate salts with 2-(methylamino)-2-oxoethyl halides under controlled conditions. The reaction is usually carried out in an aqueous medium at a temperature range of 20-30°C. The pH of the reaction mixture is maintained between 7 and 8 to ensure optimal yield.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where the reactants are continuously fed into the system. The reaction is monitored using advanced analytical techniques to ensure consistency and purity of the final product. The compound is then purified through crystallization and filtration processes.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the thiosulphate group is converted to sulfate.

Reduction: The compound can also participate in reduction reactions, particularly in the presence of reducing agents like sodium borohydride.

Substitution: Substitution reactions involving the amino group are common, where the methylamino group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Sodium sulfate and corresponding oxidized products.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Sodium S-(2-(methylamino)-2-oxoethyl) thiosulphate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.

Biology: Employed in studies involving enzyme inhibition and protein modification.

Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent for certain medical conditions.

Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism by which Sodium S-(2-(methylamino)-2-oxoethyl) thiosulphate exerts its effects involves the interaction of the thiosulphate group with various molecular targets. The compound can act as a reducing agent, donating electrons to oxidized species, thereby neutralizing them. It can also form complexes with metal ions, which can be useful in chelation therapy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares sodium S-(2-(methylamino)-2-oxoethyl) thiosulphate with three classes of compounds: thiosulphate derivatives, organophosphorus thiolates, and thioethers, based on structural and functional similarities.

Sodium Thiosulphate (Na$2$S$2$O$_3$)

- CAS : 7772-98-7

- Demonstrated efficacy in reducing calcium urolithiasis by forming calcium thiosulphate (solubility ~250–100,000× greater than calcium oxalate or phosphate) .

- Sodium thiosulphate’s smaller size may enhance renal clearance but reduce tissue penetration compared to the bulkier target compound.

Organophosphorus Thiolates

- Example: Ethyl S-sodium methylphosphonothiolate (CAS: 22307-81-9) Molecular Formula: C$3$H$8$NaO$_2$PS Structure: Features a phosphonothiolate group (P=O and P-S bonds) instead of thiosulphate. Key Differences:

- Phosphorus central atom vs. sulfur in thiosulphate, altering electronic properties and hydrolysis susceptibility.

- Methylphosphonothiolates are often associated with neurotoxic activity (e.g., nerve agents), whereas thiosulphates are generally biocompatible .

- Example: O-Ethyl S-(2-diethylaminoethyl) methylthiophosphonate (CAS: 218964-59-1) Molecular Formula: C$9$H${22}$NO$_2$PS Structure: Contains a diethylaminoethyl group linked to a thiophosphonate. Contrast with Target Compound:

- The diethylaminoethyl group may enhance lipid solubility and membrane penetration compared to the methylamino-oxoethyl group, which has polar amide and ketone functionalities.

- Thiophosphonates are more resistant to oxidative degradation than thiosulphates due to stronger P-S bonds .

Thioethers and Thiodiglycols

- Example : Bis(2-hydroxyethyl)sulfide (Thiodiglycol, CAS: 111-48-8)

- Molecular Formula : C$4$H${10}$O$_2$S

- Structure : Features a central thioether bond (C-S-C) with terminal hydroxyl groups.

- Key Differences :

- Thioethers lack the sulfuroxygen bonding present in thiosulphates, reducing their capacity to chelate metal ions like calcium.

Data Table: Comparative Analysis of Key Compounds

*Molecular formula inferred as C$3$H$7$NNaO$3$S$2$ based on IUPAC name.

Research Findings and Mechanistic Insights

- Solubility: Sodium thiosulphate’s efficacy in kidney stone prevention is attributed to its ability to form soluble calcium complexes . The target compound’s methylamino-oxoethyl group may further enhance solubility in organic tissues or enable pH-dependent release.

- Metabolism: Organophosphorus thiolates (e.g., CAS 218964-59-1) undergo enzymatic hydrolysis, whereas thiosulphates are more likely to participate in redox reactions or disulfide bond formation .

- Toxicity: Thiodiglycol (CAS 111-48-8) exhibits low acute toxicity, contrasting with organophosphorus compounds, which can inhibit acetylcholinesterase . The target compound’s amide group may reduce reactivity compared to phosphonothiolates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.